molecular formula C15H14FNO2 B187297 N-(2-fluorophenyl)-2-phenoxypropanamide CAS No. 6187-06-0

N-(2-fluorophenyl)-2-phenoxypropanamide

Cat. No.: B187297
CAS No.: 6187-06-0
M. Wt: 259.27 g/mol
InChI Key: FOMSAFIEOXGYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development of N-(2-Fluorophenyl)-2-Phenoxypropanamide

This compound emerged as a compound of interest in the late 20th century during efforts to optimize herbicidal agents targeting acetyl-CoA carboxylase (ACCase) in grasses. Its development paralleled advancements in aryloxyphenoxypropionate chemistry, a class known for selective grass weed control. Early synthetic routes involved reacting 2-fluoroaniline with 2-phenoxypropanoyl chloride under basic conditions, yielding the target compound with >80% efficiency. Key milestones include:

Year Development Milestone Significance
1980s Initial synthesis via nucleophilic acyl substitution Established foundational synthetic pathways
2005 Structural characterization in PubChem (CID 2889924) Confirmed molecular identity and stereochemical properties
2010s Exploration as a precursor for chiral herbicides Highlighted role in enantioselective agriculture applications

The compound’s fluorophenyl group enhances lipid solubility, while the phenoxy moiety contributes to target-site binding specificity, making it a template for ACCase inhibitor optimization.

Positioning in Chemical Classification Systems

This compound belongs to three overlapping chemical categories:

  • Amides : Classified under secondary amides due to its –N–C(=O)– linkage, where the nitrogen is bonded to an aryl group (2-fluorophenyl) and a propanamide backbone.
  • Aromatic Compounds : Contains two phenyl rings (phenoxy and fluorophenyl), rendering it planar and π-conjugated.
  • Organofluorines : The fluorine atom at the phenyl ortho position introduces electronegativity, altering reactivity and bioactivity.

Its IUPAC name, This compound, reflects these structural features. Table 1 summarizes key classification data:

Property Value Source
Molecular Formula C₁₅H₁₄FNO₂
Molecular Weight 259.27 g/mol
CAS Registry 6187-06-0
Hybridization sp² (aromatic), sp³ (amide)

Historical Evolution of Research on Fluorophenyl-Containing Amides

Fluorophenyl amides gained prominence in the 1970s with the discovery of their dual agricultural and pharmacological potential:

  • Herbicidal Applications : Early studies on ACCase inhibitors like diclofop-methyl (1973) revealed that fluorophenyl amides disrupt fatty acid biosynthesis in grasses. This compound derivatives were later optimized for reduced environmental persistence.
  • Medicinal Chemistry : By the 2000s, fluorophenyl amides were explored as kinase inhibitors and anticancer agents. For example, fluorinated hydroxamic acids derived from similar scaffolds showed PI3K/AKT pathway modulation.
  • Synthetic Innovations : Advances in radical N-perfluoroalkylation (2020) enabled efficient defluorination pathways, expanding access to fluorophenyl amide libraries.

Key research phases:

  • 1970s–1990s : Focus on herbicidal activity and chiral synthesis.
  • 2000s–2010s : Structural diversification for drug discovery.
  • 2020s–Present : Mechanistic studies using crystallography and computational modeling.

This evolution underscores the compound’s versatility across agrochemical and biomedical domains.

Properties

CAS No.

6187-06-0

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-phenoxypropanamide

InChI

InChI=1S/C15H14FNO2/c1-11(19-12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,1H3,(H,17,18)

InChI Key

FOMSAFIEOXGYOB-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1F)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1F)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: The ortho-fluorine in this compound contrasts with para-substitutions in analogues like N-(5-amino-2-fluorophenyl) derivatives, which introduce additional functional groups (e.g., -NH₂, -Cl) that enhance antibacterial activity but may reduce bioavailability .
  • Bioactivity : Compounds with bulky substituents (e.g., uracil-trifluoromethyl in ) exhibit potent herbicidal effects, whereas piperidine-containing analogues (e.g., fentanyl derivatives) show psychoactive properties due to μ-opioid receptor interactions .
  • Solubility and Stability: The introduction of polar groups (e.g., -OH in ) improves aqueous solubility, whereas halogenated phenoxy groups (e.g., 2,4-dichloro in ) increase lipophilicity and membrane permeability .

Pharmacological and Industrial Relevance

  • These compounds differ from this compound by incorporating piperidine moieties critical for opioid receptor binding .
  • Agrochemical Potential: highlights herbicidal efficacy in uracil-linked phenoxypropanamides, suggesting that the parent compound could be optimized for similar applications by introducing heterocyclic groups .
  • Antimicrobial Activity: N-(5-amino-2-fluorophenyl) derivatives () demonstrate moderate antifungal activity, though their efficacy is overshadowed by commercial antibiotics, indicating a need for further structural refinement .

Preparation Methods

Acyl Chloride-Mediated Amidation

Reagents :

  • 2-Fluoroaniline

  • 2-Phenoxypropanoyl chloride

  • Triethylamine (TEA) or potassium carbonate (K₂CO₃)

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

Procedure :

  • Preparation of 2-Phenoxypropanoyl Chloride :

    • 2-Phenoxypropanoic acid is treated with thionyl chloride (SOCl₂) at 40–60°C for 3–5 hours. Excess SOCl₂ is removed under reduced pressure.

  • Amide Coupling :

    • 2-Fluoroaniline (1 eq) is dissolved in anhydrous DCM. TEA (1.2 eq) is added, followed by dropwise addition of 2-phenoxypropanoyl chloride (1.1 eq) at 0°C. The mixture is stirred at room temperature for 12–24 hours.

  • Workup :

    • The reaction is quenched with ice-cold water. The organic layer is washed with 5% HCl, saturated NaHCO₃, and brine. The crude product is purified via recrystallization (isopropyl alcohol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Yield : 68–82%.

Carbodiimide-Based Coupling

Reagents :

  • 2-Phenoxypropanoic acid

  • 2-Fluoroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)

  • Hydroxybenzotriazole (HOBt)

  • Solvents: DMF or acetonitrile.

Procedure :

  • Activation of the carboxylic acid:

    • 2-Phenoxypropanoic acid (1 eq), EDCl (1.2 eq), and HOBt (1.1 eq) are stirred in DMF at 0°C for 30 minutes.

  • Amine addition:

    • 2-Fluoroaniline (1 eq) is added, and the reaction is stirred at room temperature for 12–18 hours.

  • Workup:

    • The mixture is diluted with ethyl acetate, washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated. Purification is performed via silica gel chromatography.

Yield : 75–88%.

Microwave-Assisted Synthesis

Reagents :

  • Same as Section 2.2.

Procedure :

  • The reaction mixture (2-phenoxypropanoic acid, EDCl, HOBt, and 2-fluoroaniline) is irradiated at 100°C for 20–30 minutes in a microwave reactor.

  • Workup follows the same protocol as Section 2.2.

Yield : 85–92%.

Comparative Analysis of Methods

Method Conditions Yield (%) Purification Advantages
Acyl Chloride-Mediated0–25°C, 12–24 h68–82RecrystallizationScalable, minimal side products
Carbodiimide CouplingRT, 12–18 h75–88Column ChromatographyHigh purity, avoids acyl chloride prep
Microwave-Assisted100°C, 20–30 min85–92Column ChromatographyRapid, high efficiency

Key Observations :

  • Microwave synthesis offers the highest yield and shortest reaction time but requires specialized equipment.

  • Acyl chloride methods are cost-effective for industrial-scale production.

Optimization Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance reaction rates in carbodiimide coupling.

  • Non-polar solvents (DCM) reduce side reactions in acyl chloride methods.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Increases coupling efficiency by 10–15% in carbodiimide reactions.

  • Molecular sieves : Absorb moisture, improving yields in microwave-assisted synthesis.

Temperature Control

  • Low temperatures (0–5°C) : Minimize epimerization in acyl chloride methods.

  • Elevated temperatures (80–100°C) : Accelerate microwave reactions without decomposition.

Industrial-Scale Production

  • Continuous Flow Reactors :

    • 2-Phenoxypropanoyl chloride and 2-fluoroaniline are mixed in a tubular reactor at 50°C with a residence time of 10 minutes.

    • Yields: 90–94% with automated pH control and in-line purification.

Challenges and Solutions

  • Hydrolysis of Acyl Chloride :

    • Use anhydrous solvents and inert atmosphere (N₂/Ar).

  • Byproduct Formation :

    • Excess TEA (1.5 eq) mitigates HCl-induced side reactions.

Recent Advancements

  • Enzymatic Catalysis :

    • Lipase B from Candida antarctica catalyzes amide bond formation in aqueous media (pH 7.0, 37°C), yielding 78–85%.

  • Photoredox Catalysis :

    • Visible-light-mediated coupling using Ru(bpy)₃Cl₂ reduces reaction time to 2 hours (yield: 82%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.